5-(4-(Tert-butyl)phenyl)isoxazol-3-amine
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Overview
Description
5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. For instance, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives leads to the formation of 5-substituted amino-isoxazole derivatives . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of eco-friendly catalysts and microwave-assisted reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Tert-butyl)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(4-(Tert-butyl)phenyl)isoxazol-3-amine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and mechanisms.
Industry: The compound is utilized in the development of new drugs and industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, some isoxazole derivatives act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)phenylisoxazole
- 5-(4-Methylphenyl)isoxazole
- 5-(4-Chlorophenyl)isoxazole
Uniqueness
5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)15-16-11/h4-8H,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNFSBEFLDJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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